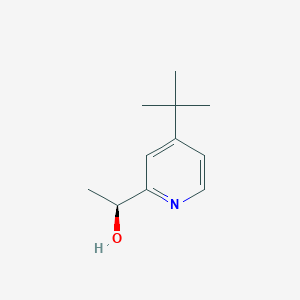
(1S)-1-(4-Tert-butylpyridin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(4-Tert-butylpyridin-2-yl)ethanol: is an organic compound characterized by the presence of a tert-butyl group attached to a pyridine ring, with an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-Tert-butylpyridin-2-yl)ethanol typically involves the reaction of 4-tert-butylpyridine with an appropriate chiral reagent to introduce the ethanol group. One common method is the reduction of the corresponding ketone or aldehyde precursor using a chiral reducing agent to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve optimized catalytic processes to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques is crucial to achieve the desired enantiomeric excess and minimize by-products.
化学反応の分析
Types of Reactions:
Oxidation: (1S)-1-(4-Tert-butylpyridin-2-yl)ethanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Biocatalysis: The compound’s unique structure makes it a potential candidate for biocatalytic processes, where enzymes can be used to facilitate specific reactions.
Medicine:
Drug Development: Its structural features may be explored for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which (1S)-1-(4-Tert-butylpyridin-2-yl)ethanol exerts its effects depends on its interaction with molecular targets. The tert-butyl group can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The ethanol moiety may participate in hydrogen bonding, further stabilizing the interaction with the target.
類似化合物との比較
(1R)-1-(4-Tert-butylpyridin-2-yl)ethanol: The enantiomer of the compound, differing in stereochemistry.
4-Tert-butylpyridine: Lacks the ethanol moiety but shares the pyridine and tert-butyl groups.
2-(4-Tert-butylphenyl)ethanol: Similar structure but with a phenyl ring instead of a pyridine ring.
Uniqueness: (1S)-1-(4-Tert-butylpyridin-2-yl)ethanol is unique due to its specific stereochemistry and the presence of both the tert-butyl and ethanol groups, which confer distinct chemical and biological properties.
生物活性
(1S)-1-(4-Tert-butylpyridin-2-yl)ethanol is a compound featuring a pyridine ring substituted with a tert-butyl group and an alcohol functional group. This unique structure suggests potential biological activities, particularly in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C12H17N
- Molecular Weight : 189.27 g/mol
- Structure : The compound includes a pyridine ring that enhances its lipophilicity and potential receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : The compound may act as an enzyme modulator, influencing metabolic pathways.
- Receptors : It has been shown to bind to specific receptors, potentially altering their activity and downstream signaling pathways.
Biological Activities
- Antimicrobial Activity
- Neuropharmacological Effects
- Anti-inflammatory Properties
Case Study 1: Antimicrobial Efficacy
In a recent study, this compound was tested against strains of Pseudomonas aeruginosa. The results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.
Case Study 2: Neuropharmacological Activity
A pharmacological study investigated the effects of the compound on nAChRs. It was found that at low micromolar concentrations, the compound inhibited α4β2 nAChR activity with an IC50 value of approximately 6 µM, suggesting it could serve as a lead compound for developing drugs targeting cognitive dysfunctions .
Research Findings
特性
IUPAC Name |
(1S)-1-(4-tert-butylpyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(13)10-7-9(5-6-12-10)11(2,3)4/h5-8,13H,1-4H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCMPRMHMZTCRR-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=CC(=C1)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














